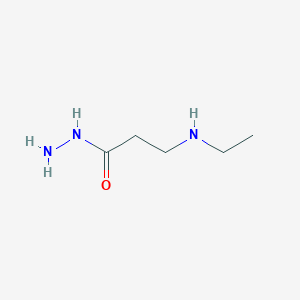

3-(Ethylamino)propanohydrazide

Description

3-(Ethylamino)propanohydrazide is a β-amino acid hydrazide derivative characterized by an ethylamino (-NHCH₂CH₃) group attached to the β-carbon of a propanohydrazide backbone. Its molecular formula is C₅H₁₂N₄O, with a molecular weight of 144.18 g/mol (calculated). The compound is primarily used in synthetic organic chemistry as a precursor for heterocyclic compounds, though its specific biological activities remain understudied .

Synthesis of analogous compounds, such as 3-(phenylamino)propanohydrazide, involves refluxing N-substituted β-alanine derivatives with hydrazine in toluene .

Properties

IUPAC Name |

3-(ethylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-7-4-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTKTJSYFBDACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)propanohydrazide typically involves the reaction of ethylamine with a suitable precursor, such as a propanoyl chloride derivative, followed by the introduction of a hydrazine moiety. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Ethylamino)propanohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)propanohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of hydrazides, including 3-(Ethylamino)propanohydrazide, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. For instance, the compound's ability to interact with DNA and inhibit topoisomerase activity has been highlighted as a potential mechanism of action against cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that 3-(Ethylamino)propanohydrazide derivatives possess activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Analytical Chemistry

Analytical Reagent

3-(Ethylamino)propanohydrazide has been employed as an analytical reagent in various spectroscopic analyses. Its ability to form stable complexes with metal ions makes it useful for determining the concentration of these ions in environmental and biological samples. The compound's hydrazone derivatives are particularly noted for their selectivity and sensitivity in detecting phenolic compounds and azo dyes .

Corrosion Inhibition Studies

The compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments. Experimental results indicate that it can significantly reduce the corrosion rate of metals such as steel when used in hydrochloric acid solutions. The inhibition efficiency is attributed to the formation of a protective film on the metal surface, which prevents further corrosion .

Materials Science

Polymer Development

In materials science, 3-(Ethylamino)propanohydrazide serves as a precursor for synthesizing various polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to the development of hydrophilic and biocompatible polymers suitable for biomedical applications. These polymers can be utilized in drug delivery systems where controlled release and biocompatibility are critical .

Nanoparticle Synthesis

The compound has also been used in the synthesis of nanoparticles for drug delivery applications. By incorporating 3-(Ethylamino)propanohydrazide into nanoparticle formulations, researchers have achieved enhanced stability and controlled release profiles for therapeutic agents, improving their efficacy and reducing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Ethylamino)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(ethylamino)propanohydrazide with key analogs, emphasizing substituent effects on physicochemical and biological properties:

Key Observations :

- Substituent Effects: The ethylamino group confers moderate steric bulk and basicity compared to aromatic (phenylamino) or heterocyclic (imidazole, pyrazole) substituents. Dimethylamino analogs exhibit higher toxicity, likely due to enhanced reactivity or metabolic activation .

- Biological Activity: Phenylamino and heterocyclic derivatives are frequently used to synthesize antimicrobial or anti-inflammatory heterocycles (e.g., 1,3,4-oxadiazoles) . In contrast, 3-(ethylamino)propanohydrazide lacks direct bioactivity reports, suggesting its utility is primarily synthetic.

Biological Activity

3-(Ethylamino)propanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-(Ethylamino)propanohydrazide is a hydrazine derivative characterized by the presence of an ethylamino group attached to a propanohydrazide backbone. The structure can be depicted as follows:

This compound exhibits both nucleophilic and electrophilic characteristics due to the presence of nitrogen atoms, which play a crucial role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that hydrazone derivatives, including 3-(Ethylamino)propanohydrazide, exhibit notable antimicrobial activity. A study demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Activity Testing :

- Anti-inflammatory Response :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Ethylamino)propanohydrazide?

Methodological Answer:

Synthesis typically involves hydrazide formation via condensation of ethylamine derivatives with appropriate carbonyl precursors. Key reagents include hydrazine hydrate and ethylamine hydrochloride. Reduction steps may employ NaBH₄ or LiAlH₄, depending on the stability of intermediates . For example, analogous hydrazides (e.g., 3-(4-Hydroxyphenyl)propanohydrazide) are synthesized using propanohydrazide backbones with substituted aldehydes under controlled pH and temperature . Optimize reaction times and solvent systems (e.g., ethanol/water mixtures) to enhance yield.

Basic: What physicochemical properties are critical for experimental design with 3-(Ethylamino)propanohydrazide?

Methodological Answer:

Key properties include:

- Molecular weight : ~166.2 g/mol (calculated for C₅H₁₃N₃O).

- Hydrogen bonding capacity : 3 donors (NH groups) and 3 acceptors (N, O), influencing solubility in polar solvents .

- Rotatable bonds : 4–5, affecting conformational flexibility and crystallization behavior.

- Topological polar surface area (TPSA) : ~75 Ų, indicating moderate permeability in biological assays .

These parameters guide solvent selection (e.g., DMSO for solubility) and stability assessments (e.g., hygroscopicity).

Basic: Which spectroscopic techniques are most effective for characterizing 3-(Ethylamino)propanohydrazide?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies amine and hydrazide protons (δ 6.5–8.5 ppm for NH groups) and carbon environments. Compare with databases like ChemExper for validation .

- IR : Look for N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 167) and fragmentation patterns. Use high-resolution MS to distinguish isomers.

Advanced: How can reaction mechanisms involving 3-(Ethylamino)propanohydrazide be elucidated?

Methodological Answer:

Mechanistic studies require:

- Kinetic profiling : Monitor intermediates via time-resolved HPLC or in-situ IR.

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen participation in cyclization reactions .

- Computational modeling : DFT calculations (e.g., Gaussian) simulate transition states and activation energies for steps like hydrazone formation .

Advanced: How should researchers address stability issues of 3-(Ethylamino)propanohydrazide under varying conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Store samples at –20°C in amber vials to prevent photodegradation .

- pH-dependent stability : Use buffered solutions (pH 3–9) and monitor degradation via LC-MS. Hydrazides are prone to hydrolysis in acidic conditions, requiring neutral buffers for long-term storage .

Advanced: How to resolve contradictions in reported spectroscopic or reactivity data for hydrazide derivatives?

Methodological Answer:

- Cross-validation : Replicate experiments using standardized protocols (e.g., ICH guidelines).

- Impurity analysis : Use HPLC-PDA to detect by-products (e.g., oxidation products from residual aldehydes) that may skew data .

- Collaborative studies : Compare results across labs with shared reference samples to isolate methodological vs. compound-specific variability .

Advanced: What computational tools are recommended for modeling 3-(Ethylamino)propanohydrazide’s interactions?

Methodological Answer:

- Structure generation : Use SMILES strings (e.g., C(CC(=O)NN)NCC) or InChI keys to build 3D models in ChemDraw or Avogadro .

- Docking studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with hydrazide-binding pockets).

- MD simulations : GROMACS can simulate solvation dynamics and conformational changes under physiological conditions .

Advanced: How to optimize impurity profiling and quality control for synthesized batches?

Methodological Answer:

- Analytical methods : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.

- Limit tests : Follow pharmacopeial guidelines (e.g., USP) to quantify residual solvents (e.g., ethyl acetate) and hydrazine by-products .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor impurity growth via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.